molecular formula C12H9BrO4 B8359544 6-Bromo-7-acetoxy-4-methylcoumarin

6-Bromo-7-acetoxy-4-methylcoumarin

Cat. No. B8359544
M. Wt: 297.10 g/mol
InChI Key: YMALDJBILSJLTG-UHFFFAOYSA-N
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Patent
US06472541B2

Procedure details

To a solution of 453.1 mg (1.776 mmol) of compound 17 and 545 mL (3.9 mmol) of triethylamine in dry acetonitrile (5 mL) was added 255 mL (3.59 mmol) of acetyl chloride. The reaction mixture was stirred for 15 hours at room temperature, quenched with 1N HCl, diluted with chloroform and separated. The organic layer was washed with saturated aqueous NaHCO3 and saturated aqueous brine, dried (MgSO4) and evaporated to dryness to yield 404.9 mg (1.363 mmol, 76.7% yield) of the crude compound 18. This compound was used for the next reaction without a further purification.
Quantity
453.1 mg
Type
reactant
Reaction Step One
Quantity
545 mL
Type
reactant
Reaction Step One
Quantity
255 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
76.7%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[OH:12])[O:8][C:7](=[O:13])[CH:6]=[C:5]2[CH3:14].C(N(CC)CC)C.[C:22](Cl)(=[O:24])[CH3:23]>C(#N)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[O:12][C:22](=[O:24])[CH3:23])[O:8][C:7](=[O:13])[CH:6]=[C:5]2[CH3:14]

Inputs

Step One
Name
Quantity
453.1 mg
Type
reactant
Smiles
BrC=1C=C2C(=CC(OC2=CC1O)=O)C
Name
Quantity
545 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
255 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 15 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with 1N HCl
ADDITION
Type
ADDITION
Details
diluted with chloroform
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous NaHCO3 and saturated aqueous brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
BrC=1C=C2C(=CC(OC2=CC1OC(C)=O)=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.363 mmol
AMOUNT: MASS 404.9 mg
YIELD: PERCENTYIELD 76.7%
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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